4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile
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Overview
Description
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a benzonitrile group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in click chemistry.
1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate: Used as a reagent for peptide coupling and other synthetic applications.
Uniqueness
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile is unique due to its specific structure, which combines the benzotriazole and benzonitrile moieties. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-9-11-5-7-12(8-6-11)16-10-19-14-4-2-1-3-13(14)17-18-19/h1-8,16H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRLPAIOEFEHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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